molecular formula C22H44O2 B1286881 Docosanoic-d43 acid CAS No. 29823-26-5

Docosanoic-d43 acid

Cat. No. B1286881
CAS RN: 29823-26-5
M. Wt: 383.8 g/mol
InChI Key: UKMSUNONTOPOIO-MSWDUVJOSA-N
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Description

Docosanoic-d43 acid, also known as Behenic Acid-d43, is a deuterium-labeled version of Docosanoic acid . It is a long-chain saturated fatty acid and is used as an internal standard for the quantification of docosanoic acid . It has been found in peanut and M. oleifera seed oils .


Molecular Structure Analysis

The molecular formula of Docosanoic-d43 acid is C22HD43O2 . The InChI code is InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 .


Physical And Chemical Properties Analysis

Docosanoic-d43 acid has a molecular weight of 383.85 . It is a solid substance . It is soluble in DMF at 3 mg/ml and in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/ml .

Scientific Research Applications

1. Role in Inflammation and Resolution

Docosanoic acid derivatives, such as docosahexaenoic acid (DHA), are known for their role in inflammation and resolution. They can generate novel mediators like docosatrienes and 17S series resolvins in the brain, blood, and glial cells, which regulate leukocyte infiltration and cytokine production. This is significant for conditions like Alzheimer's disease where DHA derivatives can modulate glial cell activity and impact neuroinflammation (Hong et al., 2003).

2. Neuroprotection

Docosanoic acid derivatives are crucial in neuroprotection. For example, neuroprotectin D1, derived from DHA, can up-regulate specific nuclear factors to enhance cell survival in the brain and retina, which is important in the context of Alzheimer's disease, stroke, and other neurodegenerations (Asatryan & Bazan, 2017).

3. Enzymatic Pathways and Liver Metabolism

Research has shown that docosanoic acid undergoes ω-oxidation in rat liver microsomes, leading to products like docosanedioic acid. This indicates the presence of multiple enzymatic pathways in liver metabolism, highlighting the importance of docosanoic acid in biochemical processes (Sanders et al., 2005).

4. Potential in Therapeutic Gene Modulation

Docosanoic acid conjugation to small interfering RNAs (siRNAs) has been shown to enable effective gene silencing in skeletal and cardiac muscles. This opens up possibilities for therapeutic gene modulation in muscle-related diseases (Biscans et al., 2020).

5. Analytical Methods in Disease Diagnosis

The development of sensitive analytical methods for detecting docosanoic acid derivatives in human plasma is crucial in diagnosing diseases like adrenoleukodystrophy, showcasing the medical significance of these compounds (Chung et al., 2008).

6. Anti-inflammatory Actions

Docosanoic acid derivatives, specifically neuroprotectin D1 when generated by neural cells, exhibit significant anti-inflammatory actions. They are effective in blocking leukocyte infiltration and regulating events associated with inflammation and resolution (Serhan et al., 2006).

Mechanism of Action

Target of Action

Docosanoic-d43 acid, also known as Behenic-d43 acid , is a deuterium-labeled form of Docosanoic acid It has been found to interact with certain proteins like p53 , DNA polymerase β, and human DNA polymerase λ .

Biochemical Pathways

It is known to interact with proteins involved in dna replication and repair, such as p53, dna polymerase β, and dna polymerase λ . These interactions suggest that Docosanoic acid may influence pathways related to cell cycle regulation and DNA repair.

Pharmacokinetics

It is known that docosanoic acid is poorly absorbed , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Docosanoic acid’s action include the inhibition of certain proteins involved in DNA replication and repair . This could potentially lead to alterations in cell cycle progression and DNA repair mechanisms.

Action Environment

It is known that liver levels of docosanoic acid are reduced in rats fed a high-fat or a high-fat and high-cholesterol diet . This suggests that dietary factors could potentially influence the action and efficacy of Docosanoic acid.

Safety and Hazards

Docosanoic-d43 acid may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMSUNONTOPOIO-MSWDUVJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584340
Record name (~2~H_43_)Docosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosanoic-d43 acid

CAS RN

29823-26-5
Record name (~2~H_43_)Docosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanoic-d43 acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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